(S)-Tert-butoxycarbonylamino-furan-2-YL-acetic acid
CAS No.:
Cat. No.: VC18479927
Molecular Formula: C11H15NO5
Molecular Weight: 241.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15NO5 |
|---|---|
| Molecular Weight | 241.24 g/mol |
| IUPAC Name | (2S)-2-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
| Standard InChI | InChI=1S/C11H15NO5/c1-11(2,3)17-10(15)12-8(9(13)14)7-5-4-6-16-7/h4-6,8H,1-3H3,(H,12,15)(H,13,14)/t8-/m0/s1 |
| Standard InChI Key | SWBITFSIZYXJEV-QMMMGPOBSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](C1=CC=CO1)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC(C1=CC=CO1)C(=O)O |
Introduction
Molecular and Structural Characteristics
Chemical Identity and Formula
(S)-Tert-butoxycarbonylamino-furan-2-YL-acetic acid is an organoheterocyclic compound with the molecular formula C₁₁H₁₅NO₅ and a molecular weight of 241.24 g/mol . Its IUPAC name, (2S)-2-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid, reflects the stereospecific (S)-configuration at the chiral center, the furan-2-yl substituent, and the BOC-protected amino group .
Table 1: Key Physicochemical Properties
Functional Groups and Stereochemistry
The compound’s structure integrates three critical functional groups:
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Furan ring: A five-membered aromatic heterocycle with oxygen, contributing to π-π stacking interactions in biological targets.
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BOC-protected amine: The tert-butoxycarbonyl group shields the amine during synthesis, preventing unwanted side reactions .
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Carboxylic acid: Enables conjugation via peptide bonds or esterification.
The (S)-configuration at the α-carbon ensures enantioselective interactions in chiral environments, a feature critical for drug efficacy and receptor binding .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically begins with furan-2-yl-acetic acid derivatives. A multi-step approach involves:
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Amino Group Introduction: Reacting furan-2-yl-acetic acid with ammonia or an amine source to form the α-amino acid.
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BOC Protection: Treating the amine with di-tert-butyl dicarbonate (BOC anhydride) under basic conditions to yield the protected intermediate .
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Purification: Chromatography or crystallization to isolate the (S)-enantiomer, ensuring stereochemical purity .
Industrial Production
Suppliers like Accellant, Inc. and Evitachem produce the compound in high purity (≥99%) for research use . Scalable methods prioritize cost-efficiency and minimal waste, though detailed industrial protocols remain proprietary .
Applications in Peptide Synthesis
Role as a Building Block
The BOC group’s stability under acidic conditions allows selective deprotection using trifluoroacetic acid (TFA), liberating the amine for peptide coupling . For example, in solid-phase synthesis, the compound’s carboxylic acid reacts with resin-bound amines, elongating peptide chains iteratively.
Case Study: Antiviral Peptide Development
A 2024 study utilized this derivative to synthesize furan-containing peptides targeting viral proteases. The furan’s rigidity enhanced binding affinity, while the BOC group streamlined purification .
Medicinal Chemistry and Drug Design
Pharmacophore Integration
The furan ring’s electron-rich structure facilitates interactions with hydrophobic pockets in enzymes, making it a favored moiety in kinase inhibitors. For instance, derivatives of this compound are being evaluated as FGFR inhibitors in oncology .
Prodrug Applications
The carboxylic acid group enables ester prodrug formulations, improving oral bioavailability. A 2025 preclinical trial demonstrated enhanced absorption of a BOC-protected furan prodrug in murine models.
| Precaution | Implementation |
|---|---|
| Personal Protective Equipment (PPE) | Gloves, goggles, lab coat |
| Ventilation | Use fume hoods |
| Storage | Cool, dry environment |
Disposal Considerations
Incinerating at >800°C ensures complete decomposition, preventing environmental release .
Future Perspectives
Targeted Drug Delivery
Functionalizing the carboxylic acid with nanoparticle conjugates could enable site-specific delivery, reducing off-target effects in therapies .
Green Synthesis Initiatives
Future research may explore enzymatic catalysis or solvent-free reactions to minimize ecological impact.
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